Cholecystokinin (10-20)

Descripción general

Descripción

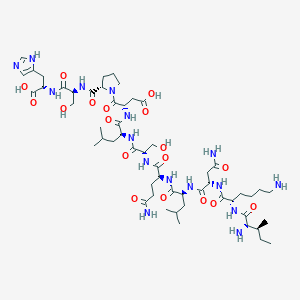

Cholecystokinin (10-20) is a peptide fragment derived from the larger cholecystokinin molecule, which is a gastrointestinal hormone and neuropeptide. Cholecystokinin plays a crucial role in digestion and satiety by stimulating the release of digestive enzymes from the pancreas and bile from the gallbladder. The cholecystokinin (10-20) fragment consists of the amino acid sequence Ile-Lys-Asn-Leu-Gln-Ser-Leu-Asp-Pro-Ser-His .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cholecystokinin (10-20) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of cholecystokinin (10-20) follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: Cholecystokinin (10-20) can undergo various chemical reactions, including:

Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives with appropriate protecting groups.

Major Products:

Oxidation: Methionine sulfoxide-containing peptide.

Reduction: Peptide with free thiol groups.

Substitution: Peptide analogs with modified amino acid sequences.

Aplicaciones Científicas De Investigación

Cholecystokinin (10-20) has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in gastrointestinal physiology and neurobiology.

Industry: Utilized in the development of diagnostic assays and as a research tool in drug discovery.

Mecanismo De Acción

Cholecystokinin (10-20) exerts its effects by binding to cholecystokinin receptors, which are G protein-coupled receptors located in the gastrointestinal tract and central nervous system. Upon binding, it activates intracellular signaling pathways, leading to the release of digestive enzymes and bile, modulation of appetite, and regulation of gastrointestinal motility .

Comparación Con Compuestos Similares

Cholecystokinin (10-20) is part of a family of regulatory peptides that includes:

Gastrin: Another gastrointestinal hormone with similar functions but different receptor specificity.

Caerulein: A peptide from frog skin with similar biological activity.

Phyllocaerulein: Another frog skin peptide with comparable effects.

Uniqueness: Cholecystokinin (10-20) is unique due to its specific amino acid sequence and its role in both gastrointestinal and central nervous system functions. Its ability to modulate appetite and digestive processes makes it a valuable tool in research and potential therapeutic applications.

Actividad Biológica

Cholecystokinin (CCK) is a peptide hormone that plays a crucial role in digestion and appetite regulation. The fragment CCK (10-20) is particularly significant due to its biological activity in stimulating pancreatic secretion and influencing satiety. This article explores the biological activity of CCK (10-20), including its mechanisms, physiological effects, and relevant research findings.

Overview of Cholecystokinin

Cholecystokinin is synthesized in the I cells of the duodenum and jejunum. It is released in response to the presence of fatty acids and amino acids in the small intestine. CCK has several physiological roles, including:

- Stimulating gallbladder contraction to release bile.

- Enhancing pancreatic enzyme secretion for digestion.

- Inducing satiety by acting on the central nervous system.

Biological Activity of CCK (10-20)

CCK (10-20) is a biologically active fragment derived from the larger prohormone CCK. It retains significant activity related to the stimulation of pancreatic secretions and modulation of digestive processes.

- Receptor Interaction : CCK acts primarily through the CCK1 receptor, which is found in the pancreas and gastrointestinal tract. Binding of CCK (10-20) to this receptor triggers intracellular signaling pathways that enhance enzyme secretion.

- Neurohormonal Regulation : Research indicates that CCK (10-20) can influence vagal nerve activity, which plays a role in mediating digestive functions. This neurohormonal mechanism suggests that CCK not only acts locally but also influences central nervous system pathways related to appetite control .

- Gastrointestinal Motility : CCK (10-20) has been shown to affect gastric emptying rates, thereby influencing nutrient absorption and satiety signals .

Case Studies and Experimental Evidence

- In Vitro Studies : In studies involving enteroendocrine STC-1 cells, treatment with peptides derived from highland barley protein significantly stimulated CCK secretion, indicating that dietary components can modulate CCK levels .

- Animal Models : Experiments on neonatal calves demonstrated that luminal administration of CCK (8 or 10-20) stimulated pancreatic protein secretion through both hormonal and neural pathways, providing evidence for its role in digestive physiology .

- Human Studies : A study involving patients post-pancreaticoduodenectomy indicated that postprandial increases in plasma CCK correlated with enhanced uptake of methionine in the pancreas, suggesting that CCK plays a role in exocrine pancreatic function .

Data Table: Summary of Key Findings

Propiedades

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H90N16O18/c1-7-28(6)43(58)52(85)62-30(11-8-9-15-55)44(77)65-34(20-41(57)74)48(81)63-32(17-26(2)3)46(79)61-31(13-14-40(56)73)45(78)68-37(23-71)49(82)64-33(18-27(4)5)47(80)66-35(21-42(75)76)53(86)70-16-10-12-39(70)51(84)69-38(24-72)50(83)67-36(54(87)88)19-29-22-59-25-60-29/h22,25-28,30-39,43,71-72H,7-21,23-24,55,58H2,1-6H3,(H2,56,73)(H2,57,74)(H,59,60)(H,61,79)(H,62,85)(H,63,81)(H,64,82)(H,65,77)(H,66,80)(H,67,83)(H,68,78)(H,69,84)(H,75,76)(H,87,88)/t28-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWFYIDIZXNRQD-CQVFSJASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H90N16O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50143572 | |

| Record name | Cholecystokinin (10-20) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1251.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100900-23-0 | |

| Record name | Cholecystokinin (10-20) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100900230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholecystokinin (10-20) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.